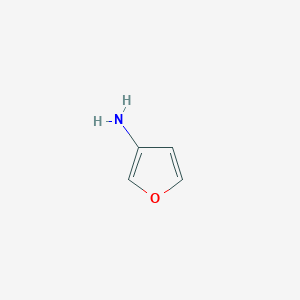
N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine
Übersicht
Beschreibung
“N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine” is a chemical compound with the CAS Number: 28489-43-2. It has a molecular weight of 209.25 and its linear formula is C10H15N3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H15N3O2 . For a detailed 3D structure, specialized software or databases can be used to visualize the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2C19. Its water solubility is 0.526 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminomethylenebisphosphonates
Aminomethylenebisphosphonates are compounds with a wide range of applications, including potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. A three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, provides N-substituted aminomethylenebisphosphonic acids. The use of p-nitroaniline in this process helped to elucidate the reaction mechanism, offering insights into the synthesis of complex compounds like N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (Dabrowska et al., 2009).
Organic Crystal Synthesis
This compound serves as an intermediate in the synthesis of organic materials and pharmaceuticals. A novel synthesis process involving the nitration of 2-diethylamino 5-methyl pyridine with H2SO4/HNO3 has been developed, which is more economical and environmentally friendly compared to traditional methods. This process emphasizes the compound's role in producing high-quality organic crystals (Wang, 2021).
Catalytic Applications
The compound has been utilized in the synthesis of nickel complexes for the oligomerization of ethylene. These complexes demonstrate the potential of this compound derivatives in catalyzing significant industrial chemical reactions, highlighting its importance in the development of new catalysts (Kermagoret & Braunstein, 2008).
Synthesis of Azapyridinomacrocycles
Selective protection and alkylation techniques involving primary amine moieties of diethylenetriamine have led to the creation of functionalized azamacrocycles. These compounds, derived from reactions with 2,6-bis(bromomethyl)pyridine, are essential in the development of new macrocyclic compounds with potential applications in various fields of chemistry and biology (Siaugue et al., 2001).
Development of Novel Heterocyclic Compounds
The synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives through a five-component cascade reaction demonstrates the compound's utility in creating N-fused heterocyclic compounds. This process involves multiple steps including N,N-acetal formation, Knoevenagel condensation, and Michael reaction, showcasing the compound's role in advancing organic synthesis methodologies (Hosseini & Bayat, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-12(5-2)10-7-6-9(13(14)15)8(3)11-10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYAEVLXLIHNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596456 | |
| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28489-43-2 | |
| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)



